![molecular formula C14H16IN5O3S B597400 (6R,7R)-7-氨基-3-(咪唑并[1,2-b]哒嗪-1(5H)-基甲基)-8-氧代-5-硫代-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸氢碘酸盐 CAS No. 197897-11-3](/img/structure/B597400.png)

(6R,7R)-7-氨基-3-(咪唑并[1,2-b]哒嗪-1(5H)-基甲基)-8-氧代-5-硫代-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸氢碘酸盐

描述

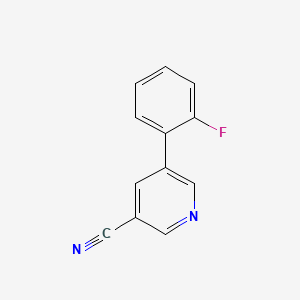

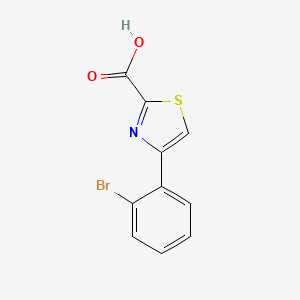

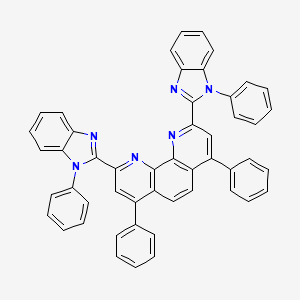

This compound is a novel imidazo[1,2-b]pyridazine . It has been identified as an IL-17A inhibitor, which could be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . The molecular formula of this compound is C14H16IN5O3S .

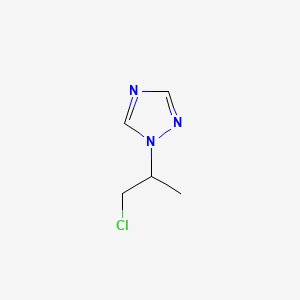

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic core with a thia-azabicyclo[4.2.0]oct-2-ene moiety, an imidazo[1,2-b]pyridazine group, and a carboxylic acid group . The molecular weight of this compound is 461.278 Da .科学研究应用

Psoriasis Treatment

This compound has been identified as a potential inhibitor of IL-17A , a pro-inflammatory cytokine involved in chronic inflammation and tissue damage . IL-17A plays a significant role in autoimmune diseases like psoriasis, and inhibitors of this cytokine could provide new treatment options for patients with moderate-to-severe psoriasis.

Rheumatoid Arthritis Management

The inhibitory effect on IL-17A also makes this compound a candidate for the treatment of rheumatoid arthritis . By reducing the inflammatory response, it could alleviate joint symptoms and potentially slow disease progression.

Multiple Sclerosis Therapy

As an IL-17A inhibitor, the compound could be used in the management of multiple sclerosis (MS) . MS is characterized by chronic inflammation of the central nervous system, and targeting IL-17A could be beneficial in controlling the disease’s activity.

Multiple Myeloma Treatment

Recent studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit the transforming growth factor-β activated kinase (TAK1) , which is overexpressed in multiple myeloma (MM) . This compound could be part of a new class of targeted therapies for MM, offering hope for patients with limited treatment options.

Anti-Inflammatory Applications

The compound’s role as an IL-17A inhibitor suggests it could have broader applications in treating various inflammatory conditions . Its ability to modulate the immune response could be valuable in diseases where inflammation is a key pathological feature.

Oral Administration for Chronic Diseases

One of the advantages of small molecule inhibitors like this compound is the potential for oral administration . This could provide a more convenient and accessible treatment option for chronic diseases like psoriasis, compared to biologics that require injection or infusion.

属性

IUPAC Name |

(6R,7R)-7-amino-3-(5H-imidazo[1,2-b]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S.HI/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;/h1-5,10,13,16H,6-7,15H2,(H,21,22);1H/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMFCMUVBROXGX-HTMVYDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16IN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743142 | |

| Record name | (6R,7R)-7-Amino-3-[(imidazo[1,2-b]pyridazin-1(5H)-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide | |

CAS RN |

197897-11-3 | |

| Record name | (6R,7R)-7-Amino-3-[(imidazo[1,2-b]pyridazin-1(5H)-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-amino-3-(5H-imidazo[1,2-b]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)